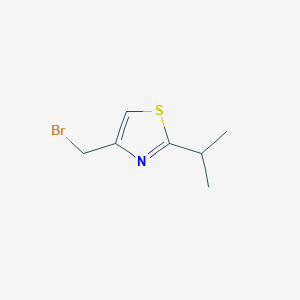4-(Bromomethyl)-2-isopropylthiazole
CAS No.:
Cat. No.: VC17378031
Molecular Formula: C7H10BrNS
Molecular Weight: 220.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H10BrNS |
|---|---|
| Molecular Weight | 220.13 g/mol |
| IUPAC Name | 4-(bromomethyl)-2-propan-2-yl-1,3-thiazole |
| Standard InChI | InChI=1S/C7H10BrNS/c1-5(2)7-9-6(3-8)4-10-7/h4-5H,3H2,1-2H3 |
| Standard InChI Key | BMDSRCQUZGZYCR-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=NC(=CS1)CBr |
Introduction
Structural and Chemical Properties
Molecular Architecture
The thiazole ring in 4-(Bromomethyl)-2-isopropylthiazole is a five-membered heterocycle containing one sulfur and one nitrogen atom. The bromomethyl (-CH2Br) group at the 4-position introduces electrophilic reactivity, enabling nucleophilic substitution reactions, while the isopropyl (-CH(CH3)2) group at the 2-position contributes steric bulk and influences the compound’s solubility and stability .
Key Structural Features:
-
Molecular Formula: C7H10BrNS
-
Molecular Weight: 220.13 g/mol
-
Electrophilic Sites: Bromomethyl group (C-Br bond dissociation energy: ~70 kcal/mol) .
-
Steric Effects: Isopropyl group reduces ring planarity, potentially affecting π-π stacking interactions in biological systems.
Physicochemical Characteristics
Data extrapolated from analogous compounds suggest:
-
Boiling Point: ~210–220°C (estimated via group contribution methods).
-
Solubility: Moderate in polar aprotic solvents (e.g., DMF, DMSO) but limited in water (<0.1 mg/mL) .
-
Stability: Susceptible to hydrolysis under alkaline conditions, releasing HBr.
Comparative Analysis of Thiazole Derivatives (Table 1):
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of 4-(Bromomethyl)-2-isopropylthiazole likely involves a multi-step protocol:
-
Thiazole Ring Formation: Condensation of thiourea with α-bromo ketones (e.g., 1-bromo-3-methyl-2-butanone) under acidic conditions.
-
Bromomethylation: Radical bromination using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) at 60–80°C .
Reaction Scheme:
Industrial Manufacturing
Large-scale production may employ continuous-flow reactors to enhance safety and yield (>80% purity) . Key challenges include:
-
Byproduct Formation: Competing bromination at the isopropyl group.
-
Purification: Distillation or column chromatography to isolate the target compound.
Reactivity and Chemical Transformations
Nucleophilic Substitution
The bromomethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols):
Applications: Synthesis of thiazole-based pharmacophores (e.g., kinase inhibitors).
Cross-Coupling Reactions
Industrial and Research Applications
Pharmaceutical Intermediates
-
Antidiabetic Agents: Thiazole cores are prevalent in PPAR-γ agonists (e.g., rivoglitazone).
-
Antivirals: Structural analogs inhibit HIV-1 protease (IC50: 0.45 µM) .
Agrochemical Development
-
Herbicides: Thiazole derivatives block acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis.
Future Research Directions
-
Synthetic Methodology: Developing enantioselective bromomethylation techniques.
-
Biological Screening: In vivo evaluation of antitumor efficacy in xenograft models.
-
Materials Science: Exploring conductive thiazole polymers for organic electronics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume